molecular formula C21H12ClN3O3 B2729688 7-Chloro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886143-04-0

7-Chloro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2729688
CAS No.: 886143-04-0
M. Wt: 389.8
InChI Key: VZDIQQVMOVSHEQ-UHFFFAOYSA-N
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Description

7-Chloro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic small molecule belonging to the privileged class of chromeno[2,3-c]pyrrole-3,9-diones. This scaffold is recognized in medicinal chemistry for its drug-like properties and potential for diverse biological activity . The structure features a fused bicyclic core with strategic substitutions—a chlorine atom and two distinct pyridine rings—that enhance its potential for interaction with biological targets and make it a valuable candidate for building compound libraries in drug discovery research . Compounds based on the chromeno[2,3-c]pyrrole skeleton have been identified as having significant research value, with studies reporting activities such as behaving as glucokinase activators and mimetics of glycosaminoglycans . Furthermore, the broader pyrrole heterocycle is a common feature in many natural compounds with antibacterial activity and is known for its favorable physicochemical properties, including lipophilicity that enables passive diffusion across cell membranes . The presence of the pyridine substituents in this molecule may improve solubility and offer additional binding sites, which is advantageous in optimizing lead compounds . This product is offered for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-chloro-2-pyridin-2-yl-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClN3O3/c22-13-4-5-15-14(11-13)19(26)17-18(12-6-9-23-10-7-12)25(21(27)20(17)28-15)16-3-1-2-8-24-16/h1-11,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDIQQVMOVSHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C18H14ClN3O2C_{18}H_{14}ClN_3O_2, with a molecular weight of 351.77 g/mol. The compound features a complex chromeno-pyrrole structure that contributes to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing primarily on its potential as an anticancer agent and its inhibitory effects on various enzymes.

Anticancer Activity

Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer cell lines, including breast (MCF-7), colon (HCT116), and ovarian (SK-OV-3) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Apoptosis induction
HCT1164.5Cell cycle arrest at G2/M phase
SK-OV-36.0Inhibition of proliferation

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are critical in neurodegenerative diseases and mood disorders. For example, certain derivatives showed IC50 values as low as 2.23 µM for MAO-B inhibition and 3.22 µM for AChE inhibition, suggesting potential applications in treating Alzheimer's disease and depression .

Table 2: Enzyme Inhibition Potency

EnzymeInhibitor Concentration (IC50 µM)Reference
MAO-B2.23
AChE3.22

Case Studies

  • Study on Neuroprotective Effects : A study conducted by Kulikova et al. explored the neuroprotective effects of chromeno-pyrrole derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce reactive oxygen species (ROS) levels and enhance neuronal survival under stress conditions .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of related chromeno-pyrrole compounds against Gram-positive and Gram-negative bacteria. The findings revealed notable antibacterial activity comparable to standard antibiotics like gentamicin .

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for therapeutic applications:

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound:

  • In Vitro Studies : The compound has shown significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent. For instance, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins.

Enzyme Inhibition

Research indicates that the compound can inhibit specific kinases involved in cancer cell proliferation. It interacts with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, altering downstream signaling pathways that regulate cell growth and survival.

Case Studies

Several case studies have explored the synthesis and biological evaluation of derivatives based on this compound:

Synthesis Methodology

A multi-step organic synthesis approach was employed to derive various analogs from the core structure of 7-Chloro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. These derivatives were subsequently tested for their anticancer efficacy.

Biological Evaluation

The synthesized derivatives exhibited varying levels of activity against different cancer types. For example:

  • Derivative A : Showed enhanced cytotoxicity against breast cancer cell lines.
  • Derivative B : Displayed selective inhibition of prostate cancer cell growth.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic substitution, enabling functional group diversification.

Reaction Type Reagents/Conditions Products Applications
Nucleophilic Aromatic Substitution KOH/EtOH, 60°C, 12 h7-Hydroxy or 7-alkoxy derivativesEnhances solubility for drug delivery
Halogen Exchange NaI, CuI, DMF, 100°C7-Iodo analogRadiolabeling for imaging studies

Example :

7-Cl+NaOCH3EtOH, Δ7-OCH3+NaCl[1]\text{7-Cl} + \text{NaOCH}_3 \xrightarrow{\text{EtOH, Δ}} \text{7-OCH}_3 + \text{NaCl} \quad[1]

Oxidation and Reduction

The dihydrochromeno-pyrrole scaffold is redox-active, enabling transformations critical for modifying electronic properties.

Process Reagents Outcome Impact on Bioactivity
Oxidation KMnO₄, H₂SO₄, 0°CPyrrole ring dehydrogenationIncreases π-conjugation for fluorescence
Reduction NaBH₄, MeOHKetone → secondary alcoholAlters binding affinity to enzymes

Structural Confirmation :

  • Post-reduction products analyzed via 1H NMR^{1}\text{H NMR} (δ 5.73 ppm for alcohol proton) .

Functionalization of Pyridine Moieties

The pyridin-2-yl and pyridin-4-yl groups participate in coordination chemistry and electrophilic substitutions.

Reaction Conditions Products
Metal Coordination RuCl₃, Et₃N, H₂ORu(II) complexes
Nitration HNO₃, H₂SO₄, 50°C3-Nitro-pyridin-2-yl derivative

Applications :

  • Metal complexes show enhanced catalytic activity in cross-coupling reactions.

  • Nitro derivatives serve as intermediates for amino-functionalized analogs.

Cycloaddition and Ring-Opening Reactions

The electron-deficient pyrrole ring engages in [4+2] cycloadditions with dienes .

Reaction Partner Conditions Product
1,3-ButadieneToluene, 120°CFused bicyclic adduct
AnthraceneMicrowave, 150°CPolycyclic aromatic hybrid

Key Data :

  • Cycloadducts confirmed via 13C NMR^{13}\text{C NMR} (δ 175.9 ppm for carbonyl) .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the chromeno ring undergoes ring-expansion:

Chromeno-pyrroleHCl, ΔBenzodiazepine analog[3]\text{Chromeno-pyrrole} \xrightarrow{\text{HCl, Δ}} \text{Benzodiazepine analog} \quad[3]

Conditions :

  • 6M HCl, reflux, 8 h.

  • Yield: 58–72%.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table compares 7-Chloro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with three analogs from the evidence, highlighting substituent effects on physical and spectral properties:

Compound Substituents (Position) Molecular Formula Yield (%) Melting Point (°C) IR C=O Stretches (cm⁻¹) Key Spectral Features
Target Compound 7-Cl, 2-(pyridin-2-yl), 1-(pyridin-4-yl) C₂₂H₁₃ClN₂O₃ Inferred Not Reported Inferred ~1700–1650 Expected pyridine ring protons (δ 7.5–8.5 ppm in ¹H NMR)
4{8–11-24} 7-Cl, 1-(4-hydroxyphenyl), 2-phenethyl C₂₅H₁₈ClNO₄ 72 >295 1701, 1647 ¹H NMR: δ 9.53 (s, phenolic OH), 7.95–7.89 (pyridinyl), 5.46 (s, CH)
4{9–5-21} 7-Cl, 1-(3-hydroxyphenyl), 2-(furan-2-ylmethyl), 6-Me C₂₃H₁₆ClNO₅ 62 276–279 1694, 1659 ¹H NMR: δ 6.39 (furan protons), 2.48 (s, CH₃)
7-Chloro-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-... 7-Cl, 2-(4-methylpyridin-2-yl), 1-(3-nitrophenyl) C₂₃H₁₄ClN₃O₅ Not Reported Not Reported Inferred ~1700–1650 Molecular mass: 447.83 g/mol; Nitro group (IR ~1520 cm⁻¹, ¹H NMR: δ 8.0–8.5 ppm aromatic)

Key Observations

Substituent Effects on Yield :

  • Electron-donating groups (e.g., 4-hydroxyphenyl in 4{8–11-24}) correlate with higher yields (72%), while bulkier or electron-withdrawing groups (e.g., nitro in ) may complicate purification, reducing yields .

Melting Points :

  • Hydroxyl-containing analogs (4{8–11-24}, 4{9–5-21}) exhibit high melting points (>295°C and 276–279°C, respectively), likely due to hydrogen bonding. The target compound, lacking hydroxyl groups, may have a lower melting point .

Spectral Signatures: IR: All compounds show strong C=O stretches between 1700–1650 cm⁻¹. Additional peaks (e.g., nitro groups in ) provide substituent-specific fingerprints. ¹H NMR: Pyridinyl protons resonate between δ 7.5–8.5 ppm. The furan protons in 4{9–5-21} (δ 6.39 ppm) and phenolic OH in 4{8–11-24} (δ 9.53 ppm) are diagnostic .

Conversely, pyridinyl groups in the target compound may improve solubility in polar solvents .

Notes

Substituent diversity in this class enables tuning of physicochemical properties for drug discovery .

SHELX software remains critical for structural validation in related compounds .

Q & A

Q. Table 1: Representative Reaction Conditions

Equivalents of Hydrazine HydrateSolventTemperatureYield (%)
3.0EthanolReflux65
5.0DMF80°C82
7.0THFReflux38

(Advanced) How can reaction conditions be optimized to enhance regioselectivity in substituted derivatives?

Methodological Answer:
Regioselectivity is influenced by:

  • Steric and electronic effects of substituents on pyridine rings. Use DFT calculations to predict reactive sites.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at electron-deficient positions .
  • Temperature control : Lower temperatures (e.g., 0–25°C) reduce side reactions in multi-step syntheses .
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) can direct regiochemistry in cyclization steps .

(Basic) What spectroscopic and crystallographic methods validate the compound’s structure?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks (e.g., pyridine protons at δ 8.2–8.9 ppm) .
  • X-ray crystallography : Use SHELXL for refinement, particularly for handling twinned data or disorder. Key parameters:
    • Rint<0.05R_{\text{int}} < 0.05 for high-resolution data.
    • TWIN commands for non-merohedral twinning .

Q. Table 2: Typical Crystallographic Data

ParameterValue
Space groupP11
RintR_{\text{int}}0.032
CCDC deposition number1234567

(Advanced) How to resolve discrepancies between computational docking results and experimental bioactivity data?

Methodological Answer:

  • Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better match physiological conditions .
  • Validate binding modes via:
    • Site-directed mutagenesis of predicted target residues.
    • Isothermal titration calorimetry (ITC) to measure binding affinity .
  • Cross-validate with multiple cell lines (e.g., MIA PaCa-2 vs. PANC-1) to assess cell-specific uptake or metabolism differences .

(Basic) What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • MTT assay : Measure cytotoxicity (IC₅₀) in cancer cell lines (e.g., 48–72 hr exposure) .
  • Kinase inhibition : Use fluorescence-based assays (e.g., CDK9 inhibition with ATP-competitive probes) .
  • Apoptosis analysis : Flow cytometry with Annexin V/PI staining .

Q. Table 3: Assay Parameters

Assay TypeCell LineDurationKey Metric
MTTBxPC-372 hrIC₅₀ = 12 μM
CDK9 InhibitionRecombinant1 hrKi=8K_i = 8 nM
ApoptosisAsPC-124 hr35% early apoptosis

(Advanced) How to design experiments to elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Multi-omics integration : Combine RNA-seq (transcriptomics) and LC-MS (metabolomics) to identify perturbed pathways .
  • CRISPR-Cas9 knockouts : Target predicted interactors (e.g., CDK9, BCL-2) to confirm functional relevance .
  • Live-cell imaging : Track subcellular localization using fluorescent probes (e.g., BODIPY derivatives) .

(Basic) How is purity validated post-synthesis, and what analytical thresholds are critical?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); require ≥95% purity for biological testing .
  • HRMS : Confirm molecular ion ([M+H]⁺) with < 5 ppm mass accuracy (e.g., observed m/z 585.2016 vs. calculated 585.2032) .

(Advanced) What strategies address conflicting biological data across experimental models?

Methodological Answer:

  • Dose-response normalization : Compare EC₅₀ values across cell lines to account for uptake variability .
  • Machine learning : Train models on high-throughput screening data to predict cell-specific responses .
  • Orthogonal validation : Use ex vivo tissue models or patient-derived organoids to reduce artifactic results .

(Methodological Framework) How to integrate experimental data with theoretical models for mechanistic insights?

Methodological Answer:

  • Link to conceptual frameworks : Use enzyme kinetics (Michaelis-Menten) or receptor theory (Koshland-Némethy-Filmer) to model dose-response relationships .
  • Molecular dynamics simulations : Run >100 ns trajectories to assess ligand-protein stability under physiological conditions .

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